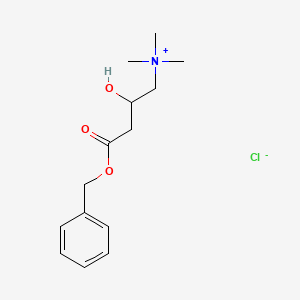
Ethylene, 2-chloro-1-(o-chlorophenyl)-1-(p-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is a chlorinated organic compound. It is a derivative of dichlorodiphenyltrichloroethane (DDT), a well-known pesticide. This compound is of interest due to its environmental persistence and potential biological effects .
Méthodes De Préparation
The synthesis of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene can be achieved through photochemical degradation of DDT. The process involves UV irradiation of DDT, leading to the formation of various photoproducts, including this compound . Industrial production methods typically involve controlled photochemical reactions to ensure the desired product is obtained with high purity .
Analyse Des Réactions Chimiques
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a model compound to study the photochemical degradation of chlorinated pesticides.
Biology: Researchers investigate its effects on various biological systems to understand its toxicity and environmental impact.
Medicine: Studies focus on its potential effects on human health, particularly its role as an endocrine disruptor.
Mécanisme D'action
The mechanism of action of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene involves its interaction with biological molecules. It can bind to and disrupt the function of various enzymes and receptors, leading to toxic effects. The compound’s molecular targets include the endocrine system, where it can mimic or block the action of natural hormones .
Comparaison Avec Des Composés Similaires
1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene is similar to other chlorinated organic compounds, such as:
Dichlorodiphenyldichloroethylene (DDE): A major metabolite of DDT with similar environmental persistence and biological effects.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite with comparable properties.
Polychlorinated biphenyls (PCBs): A group of chlorinated compounds with similar environmental and health concerns. The uniqueness of 1-chloro-4-[2-chloro-1-(2-chlorophenyl)ethenyl]benzene lies in its specific structure and the particular pathways through which it is formed and degraded.
Propriétés
Numéro CAS |
25394-54-1 |
|---|---|
Formule moléculaire |
C14H9Cl3 |
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
1-chloro-2-[(E)-2-chloro-1-(4-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H/b13-9+ |
Clé InChI |
OQMWNKDFIAFJEO-UKTHLTGXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C(=C/Cl)/C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


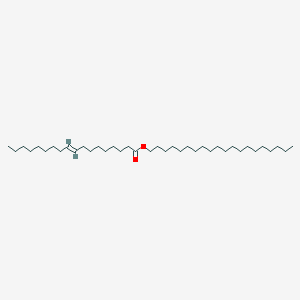
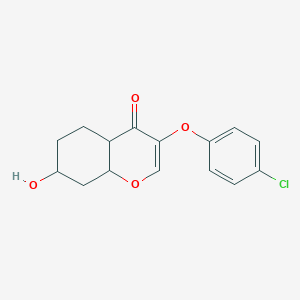
![2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324087.png)
![(10,19-Diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12324090.png)
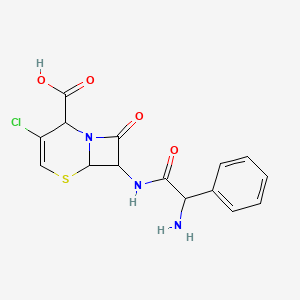
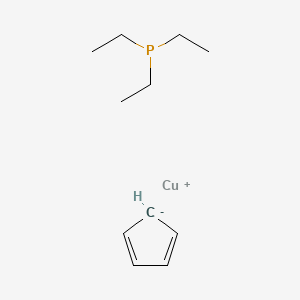
![7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12324111.png)
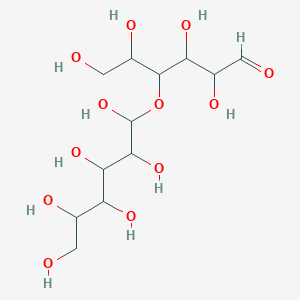

![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
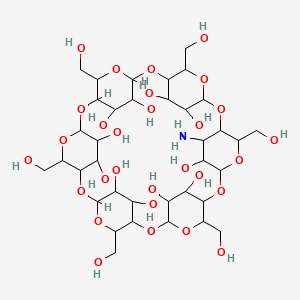
![2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12324127.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
